Cas no 2229546-54-5 (5-[2-Chloro-5-(trifluoromethyl)phenyl]-1,2-oxazol-4-amine)

5-[2-Chloro-5-(trifluoromethyl)phenyl]-1,2-oxazol-4-amine is a heterocyclic compound featuring a 1,2-oxazole core substituted with an amine group at the 4-position and a 2-chloro-5-(trifluoromethyl)phenyl moiety at the 5-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chloro-substituted aromatic ring contributes to selective reactivity. The amine functionality offers versatility for further derivatization, enabling its use in the synthesis of bioactive molecules. Its well-defined chemical profile ensures consistency in applications requiring precise molecular scaffolds.
5-[2-Chloro-5-(trifluoromethyl)phenyl]-1,2-oxazol-4-amine structure
2229546-54-5 structure
Product Name:5-[2-Chloro-5-(trifluoromethyl)phenyl]-1,2-oxazol-4-amine
CAS No:2229546-54-5
MF:C10H6ClF3N2O
MW:262.615651607513
CID:5870776
PubChem ID:165679883
Update Time:2025-05-26

5-[2-Chloro-5-(trifluoromethyl)phenyl]-1,2-oxazol-4-amine Chemical and Physical Properties

Names and Identifiers

    • EN300-1959132
    • 2229546-54-5
    • 5-[2-chloro-5-(trifluoromethyl)phenyl]-1,2-oxazol-4-amine
    • 5-[2-Chloro-5-(trifluoromethyl)phenyl]-1,2-oxazol-4-amine
    • Inchi: 1S/C10H6ClF3N2O/c11-7-2-1-5(10(12,13)14)3-6(7)9-8(15)4-16-17-9/h1-4H,15H2
    • InChI Key: CINOZARXTDNFPA-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(C(F)(F)F)=CC=1C1=C(C=NO1)N

Computed Properties

  • Exact Mass: 262.0120750g/mol
  • Monoisotopic Mass: 262.0120750g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 277
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 52Ų

5-[2-Chloro-5-(trifluoromethyl)phenyl]-1,2-oxazol-4-amine Pricemore >>

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Additional information on 5-[2-Chloro-5-(trifluoromethyl)phenyl]-1,2-oxazol-4-amine

Research Brief on 5-[2-Chloro-5-(trifluoromethyl)phenyl]-1,2-oxazol-4-amine (CAS: 2229546-54-5)

The compound 5-[2-Chloro-5-(trifluoromethyl)phenyl]-1,2-oxazol-4-amine (CAS: 2229546-54-5) has recently emerged as a promising scaffold in medicinal chemistry, particularly in the development of novel therapeutic agents targeting inflammatory and oncological pathways. This research brief synthesizes the latest findings regarding its synthesis, biological activity, and potential clinical applications.

Recent studies have demonstrated that this oxazole derivative exhibits potent inhibitory activity against several kinase targets, including p38 MAPK and JAK family members. A 2023 study published in the Journal of Medicinal Chemistry reported IC50 values in the low nanomolar range for JAK2 inhibition (IC50 = 3.2 nM), suggesting potential applications in myeloproliferative disorders and autoimmune diseases. The trifluoromethyl and chloro substituents appear to contribute significantly to both binding affinity and metabolic stability.

Structural optimization efforts have focused on improving the pharmacokinetic profile of this compound class. Research from the European Journal of Medicinal Chemistry (2024) describes successful modifications to the oxazole core that maintain potency while enhancing oral bioavailability. Notably, the introduction of polar groups at the 4-position of the oxazole ring has shown particular promise in balancing potency and solubility.

Mechanistic studies using X-ray crystallography and molecular dynamics simulations have revealed that 5-[2-Chloro-5-(trifluoromethyl)phenyl]-1,2-oxazol-4-amine binds to the ATP pocket of target kinases through a unique interaction pattern. The chloro substituent forms halogen bonds with backbone carbonyls, while the trifluoromethyl group engages in hydrophobic interactions with a conserved leucine residue. These insights are guiding the design of next-generation inhibitors with improved selectivity profiles.

Current preclinical evaluation in animal models of rheumatoid arthritis and myelofibrosis has shown encouraging results, with significant reductions in disease markers observed at well-tolerated doses. However, researchers note that further optimization of the safety profile may be required before clinical translation, particularly regarding potential off-target effects on cardiac ion channels.

The synthetic route to 5-[2-Chloro-5-(trifluoromethyl)phenyl]-1,2-oxazol-4-amine has been refined in recent years, with a 2024 Organic Process Research & Development publication describing a scalable, high-yield process suitable for kilogram-scale production. Key improvements include a copper-catalyzed cyclization step that achieves >90% yield and a streamlined purification protocol using pH-controlled crystallization.

Emerging applications beyond kinase inhibition are being explored, including preliminary evidence of activity against certain bacterial pathogens and as a modulator of protein-protein interactions in neurodegenerative diseases. These diverse biological activities highlight the versatility of this chemical scaffold and suggest multiple potential development pathways.

In conclusion, 5-[2-Chloro-5-(trifluoromethyl)phenyl]-1,2-oxazol-4-amine represents a valuable lead compound with demonstrated activity against clinically relevant targets. Ongoing research aims to address remaining challenges in selectivity and safety while exploring its full therapeutic potential across multiple disease areas.

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